1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Scientific Research Applications
RORγt Inverse Agonists Development
- Duan et al. (2019) developed a series of RORγt inverse agonists using phenyl (3-phenylpyrrolidin-3-yl)sulfone, including compounds with structural elements like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. These compounds were optimized for high selectivity against PXR, LXRα, and LXRβ, showing promising in vitro properties and pharmacokinetic profiles (Duan et al., 2019).
Synthesis of Novel Compounds
- Zhou et al. (2021) reported the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating a high-yield method relevant to compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The compound was confirmed through NMR and MS spectrum analyses (Zhou et al., 2021).
Fluorescent pH Sensing
- Yang et al. (2013) designed a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT). These characteristics are relevant to the sensing applications of compounds like 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Yang et al., 2013).
Ortho Lithiation Studies
- Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including compounds related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid. The study highlighted the unique directing effect of the fluorine atom in such compounds (Faigl et al., 1998).
Chemosensors Development
- Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate for selective ratiometric and colorimetric chemosensing of Al(3+). This research aligns with the potential applications of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor development (Maity & Govindaraju, 2010).
Neuraminidase Inhibitors for Influenza
- Wang et al. (2001) reported on the discovery of potent inhibitors of influenza neuraminidase, involving pyrrolidine-based compounds. These findings are relevant to understanding the therapeutic potential of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives (Wang et al., 2001).
Antibacterial Agent Development
- Narita et al. (1986) synthesized and evaluated the antibacterial activity of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids. The study offers insights into the antibacterial properties of similar compounds to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Narita et al., 1986).
Kinase Inhibitor Development
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research suggests potential kinase inhibitory applications for compounds structurally related to 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (Schroeder et al., 2009).
properties
IUPAC Name |
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGIJLOAQEHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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